molecular formula C15H12Cl2O B027634 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene

1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene

Cat. No.: B027634
M. Wt: 279.2 g/mol
InChI Key: YDVZIQMQLZBUKX-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CAY10464 involves the reaction of 1,3-dichlorobenzene with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product, which is then purified through recrystallization .

Industrial production methods for CAY10464 are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity .

Chemical Reactions Analysis

CAY10464 undergoes several types of chemical reactions, including:

    Oxidation: CAY10464 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert CAY10464 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CAY10464 is extensively used in scientific research due to its role as an AhR antagonist. Some of its applications include:

Comparison with Similar Compounds

CAY10464 is compared with other AhR antagonists such as CAY10465 and resveratrol derivatives. While CAY10464 and CAY10465 share similar structures and functions, CAY10464 has a higher affinity for AhR and exhibits different inhibitory potencies for cytochrome P450 enzymes . Resveratrol derivatives, on the other hand, have broader biological activities but lower specificity for AhR .

Similar compounds include:

  • CAY10465
  • Resveratrol derivatives
  • Other selective AhR antagonists

CAY10464’s uniqueness lies in its high affinity and selectivity for AhR, making it a valuable tool for studying AhR-related pathways and potential therapeutic applications.

Properties

IUPAC Name

1,3-dichloro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVZIQMQLZBUKX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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